molecular formula C16H16F2O2S B13964925 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene

1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene

Katalognummer: B13964925
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: TUETWRSKXTWTJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene is an organic compound that belongs to the class of aromatic fluorinated compounds It is characterized by the presence of fluorine atoms attached to a benzene ring, along with an ethylsulfonyl group

Vorbereitungsmethoden

The synthesis of 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene involves several steps, typically starting with the fluorination of benzene derivatives. The synthetic route may include:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like fluorine gas or other fluorinating agents.

    Sulfonylation: Introduction of the ethylsulfonyl group through reactions with sulfonyl chlorides or sulfonic acids under specific conditions.

    Coupling Reactions: Formation of the final compound through coupling reactions that link the fluorinated benzene ring with the ethylsulfonyl group.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-[2-(2-fluorophenyl)ethyl]benzene: Lacks the sulfonyl group, leading to different chemical and biological properties.

    2-Fluorophenyl methyl sulfone: Contains a methylsulfonyl group instead of an ethylsulfonyl group, resulting in variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorine atoms and the ethylsulfonyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H16F2O2S

Molekulargewicht

310.4 g/mol

IUPAC-Name

1-fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene

InChI

InChI=1S/C16H16F2O2S/c17-15-7-3-1-5-13(15)9-11-21(19,20)12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2

InChI-Schlüssel

TUETWRSKXTWTJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)CCC2=CC=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.